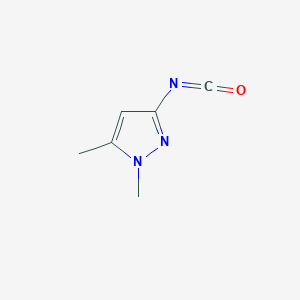
2-Ethenyl-4-fluoro-1-methoxybenzene
Descripción general
Descripción
2-Ethenyl-4-fluoro-1-methoxybenzene, also known by its IUPAC name, is a chemical compound with the molecular weight of 150.15 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H7FO/c1-3-7-6-8(10)4-5-9(7)11-2/h1,4-6H,2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound should be stored at temperatures below -10 degrees Celsius .Aplicaciones Científicas De Investigación
Electrochemical Reduction Studies
Research has explored the electrochemical reduction of compounds related to 2-Ethenyl-4-fluoro-1-methoxybenzene, such as methoxychlor. These studies focus on the reduction process at carbon and silver cathodes in specific environments, revealing insights into carbon-chlorine bond cleavage and the formation of dechlorinated products. This research contributes to our understanding of chemical reactions and bond interactions in similar compounds (McGuire & Peters, 2016).
Crystal Structure Analysis
The crystal structures of certain bis(methoxybenzene) compounds have been analyzed, revealing the influence of side chain lengths on molecular interactions and crystal packing. These findings are crucial for understanding the molecular geometry and interactions in related methoxybenzene derivatives, such as this compound (Velde et al., 2004).
Volatile Compound Analysis
Studies have identified various volatile methoxybenzene compounds, including derivatives of this compound, in grains with off-odors. This research is significant for food quality control and understanding the chemical composition of grains affected by certain odors (Seitz & Ram, 2000).
Catalytic Reaction Studies
Research into the catalytic hydroboration of vinylarenes, related to this compound, provides insight into reaction mechanisms and the influence of molecular structure on these reactions. This knowledge is valuable for developing new catalytic processes and understanding reaction dynamics in similar compounds (Brown & Lloyd‐Jones, 1994).
Hydrogen Bond Analysis
The equilibrium and hydrogen bond types in methoxy-substituted distyrylbenzenes, closely related to this compound, have been studied. This research is important for understanding the molecular interactions and stability of compounds with similar structures (Velde, Geise, & Blockhuys, 2006).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mecanismo De Acción
Mode of Action
The mode of action of such compounds typically involves interactions with the target molecules, leading to changes in their function. This could involve binding to the target, inhibiting its activity, or modifying its structure .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical properties, such as its size, charge, and hydrophobicity. For example, its absorption could be influenced by its solubility, while its distribution could be affected by its ability to cross cell membranes .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interactions with its targets .
Análisis Bioquímico
Biochemical Properties
2-Ethenyl-4-fluoro-1-methoxybenzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to participate in electrophilic aromatic substitution reactions, where it can form sigma-bonds with electrophiles, generating positively charged intermediates . These interactions can influence the activity of enzymes and proteins, potentially leading to changes in biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with specific receptors or enzymes can lead to alterations in signal transduction pathways, impacting cellular responses and functions. Additionally, changes in gene expression induced by this compound can affect cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s ability to form sigma-bonds with electrophiles plays a crucial role in its molecular interactions. These binding interactions can result in changes in gene expression, further influencing cellular functions and biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its effects on cellular function. Long-term exposure to this compound in in vitro or in vivo studies can provide insights into its potential long-term effects on cellular health and function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways or enhancing cellular functions. At higher doses, it may lead to toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s participation in electrophilic aromatic substitution reactions can affect the production and regulation of metabolites, impacting overall metabolic processes. Understanding these pathways can provide insights into the compound’s role in cellular metabolism and its potential effects on health .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its effects. The compound can interact with specific transporters or binding proteins, influencing its localization and accumulation within cells. These interactions can affect the compound’s activity and function, determining its overall impact on cellular processes and health .
Propiedades
IUPAC Name |
2-ethenyl-4-fluoro-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-3-7-6-8(10)4-5-9(7)11-2/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZQVZIPVBOLFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(1-Adamantyloxy)propyl]amine hydrochloride](/img/structure/B1532293.png)
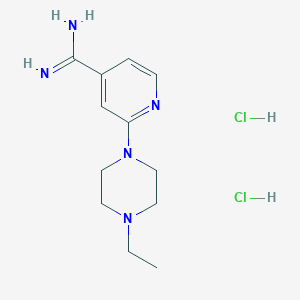
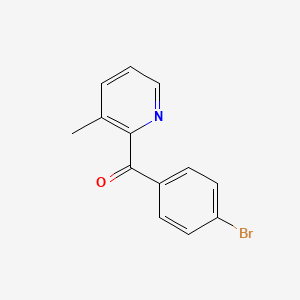

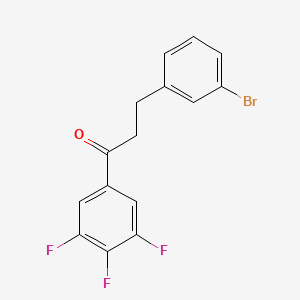
![5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1532303.png)
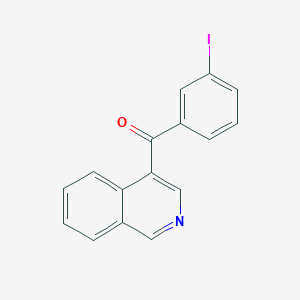
![{6-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]hexan-2-yl}(ethyl)amine](/img/structure/B1532305.png)
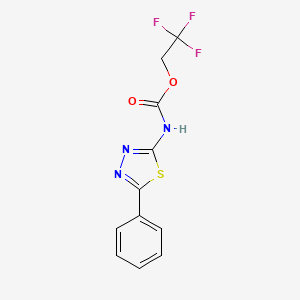
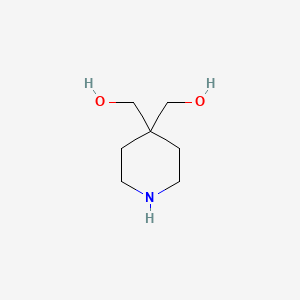
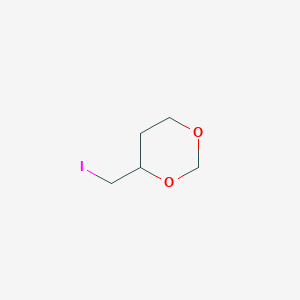
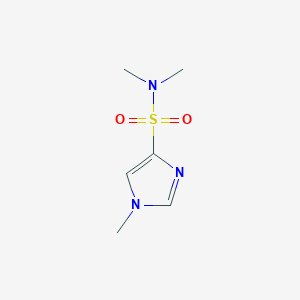
![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1532313.png)
